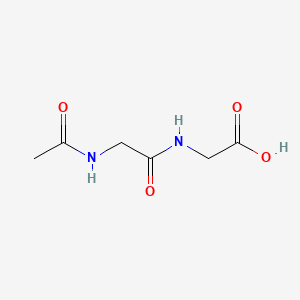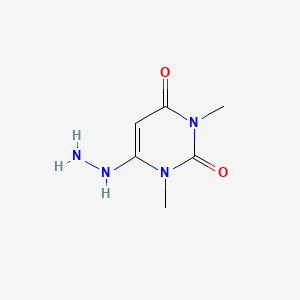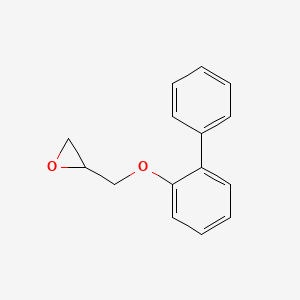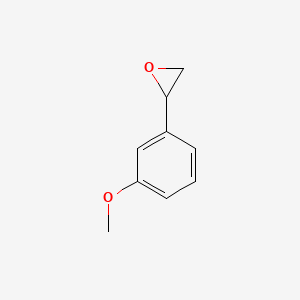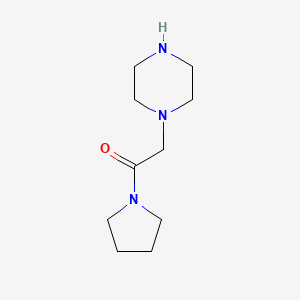
1-(Pyrrolidinocarbonylmethyl)piperazine
概要
説明
Synthesis Analysis
The synthesis of piperazine derivatives is a common theme across several papers. For instance, paper describes the synthesis of 1-(2-pyridinyl)piperazine derivatives with antianaphylactic and other activities. Similarly, paper outlines the synthesis of a piperazine derivative intended for imaging dopamine D4 receptors. Paper details the synthesis of arylpiperazines with a pyrrolidin-2-one fragment, indicating the relevance of pyrrolidine in piperazine chemistry. Paper discusses the synthesis of N-substituted pyrrolidine-2-one containing piperazine derivatives, which is particularly relevant as it combines both pyrrolidine and piperazine scaffolds.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their pharmacological properties. Paper presents the synthesis and docking studies of a piperazine-1-yl-1H-indazole derivative, which is important for understanding the interaction of such compounds with biological targets. Paper synthesizes cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, which are potential substance P antagonists, indicating the structural diversity achievable with piperazine derivatives. Paper provides a detailed crystal structure and DFT study of a nitrogenous compound containing a piperazine moiety, which can be used to predict the behavior of similar compounds.
Chemical Reactions Analysis
The reactivity of piperazine derivatives is explored in several papers. Paper investigates aryl piperazine and pyrrolidine derivatives as antimalarial agents, which involves the study of their interaction with biological targets. Paper describes the enantioselective synthesis of a pyrrolidine-2-one containing piperazine derivative, showcasing the chemical reactions involved in achieving stereochemical control.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. Paper notes that the nature of substituents on the anilide ring influences mast cell stabilizing activity. Paper finds that the presence of a piperazine ring and a hydroxy group are critical for the affinity of the compounds tested. Paper10 details the structure of a benzimidazole piperazine derivative, providing insights into the conformational preferences of such compounds.
科学的研究の応用
Pharmacological Actions and Metabolism
The derivatives of arylpiperazine, including 1-aryl-piperazines, exhibit a variety of pharmacological actions related to serotonin receptor effects in humans and animals. These compounds undergo extensive metabolism involving CYP3A4-dependent N-dealkylation and CYP2D6-dependent oxidation. The formation of 1-aryl-piperazines is significant for their distribution in tissues, including the brain, and their pharmacological actions. Their metabolites are known for a variety of serotonin receptor-related effects, although some metabolites are still largely unexplored (Caccia, 2007).Therapeutic Uses and Molecular Design
Piperazine, a crucial structural component in many drugs, has significant therapeutic uses. It's found in drugs for antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules. The diversity and flexibility of piperazine-based molecules in drug design are well-recognized, with a broad potential for various therapeutic applications (Rathi et al., 2016).Anti-mycobacterial Activity
Piperazine, as a core structure, has been extensively used in the design of anti-mycobacterial agents, especially against Mycobacterium tuberculosis. The molecules containing piperazine have shown potential activity against multidrug-resistant and extremely drug-resistant strains of MTB. The structure-activity relationship of these piperazine-based anti-TB molecules offers insights into developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).Environmental Applications of Nanofiltration Membranes
Piperazine-based nanofiltration (NF) membranes, particularly those with a crumpled polyamide layer, have gained attention due to their potential in enhancing membrane separation performance dramatically. These membranes are crucial for environmental applications, including water softening, purification, wastewater treatment, and water reuse. The unique crumpled morphologies of these membranes contribute to improved water permeance, selectivity, and antifouling performance (Shao et al., 2022).Biological and Pharmacological Activities
Piperazine and its derivatives exhibit a wide range of biological activities and are part of many biologically active compounds. The modifications in the moiety of the piperazine ring have resulted in high efficacy with better potency and lesser toxicity. The biological activities associated with piperazine and its derivatives include antimicrobial, anti-tubercular, anticonvulsant, anti-depressant, anti-malarial, and anti-inflammatory activities (Verma & Kumar, 2017).
作用機序
While the specific mechanism of action for 1-(Pyrrolidinocarbonylmethyl)piperazine is not mentioned in the search results, piperazine, a related compound, is known to be a GABA receptor agonist. Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Safety and Hazards
特性
IUPAC Name |
2-piperazin-1-yl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c14-10(13-5-1-2-6-13)9-12-7-3-11-4-8-12/h11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBCXTTWIOZBNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192926 | |
| Record name | 1-((Pyrrolidine-1-carbonyl)methyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidinocarbonylmethyl)piperazine | |
CAS RN |
39890-45-4 | |
| Record name | 2-(1-Piperazinyl)-1-(1-pyrrolidinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39890-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-((Pyrrolidine-1-carbonyl)methyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039890454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 39890-45-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330748 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-((Pyrrolidine-1-carbonyl)methyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-((pyrrolidine-1-carbonyl)methyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)ethanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P967U9WX3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1-(Pyrrolidinocarbonylmethyl)piperazine utilized in the development of new antiviral compounds?
A1: 1-(Pyrrolidinocarbonylmethyl)piperazine serves as a crucial building block in the synthesis of Cinepazide Maleate, a compound investigated for its potential antiviral properties []. Specifically, it undergoes a "one-pot" condensation reaction with 3,4,5-Trimethoxycinnamic acid to yield Cinepazide free base, which is subsequently reacted with Maleate to produce Cinepazide Maleate []. This synthetic route highlights the compound's role as a precursor in the development of potentially valuable pharmaceutical agents.
Q2: What computational approaches are used to identify potential antiviral compounds incorporating structures like 1-(Pyrrolidinocarbonylmethyl)piperazine?
A2: Researchers utilize a "tandem" model comprising four linear functions of topological graph-theoretical descriptors to computationally screen virtual libraries of compounds []. This model analyzes the structural characteristics of compounds, including those incorporating elements like 1-(Pyrrolidinocarbonylmethyl)piperazine, to predict their potential antiviral activity. Compounds meeting the criteria set by the model are then synthesized and tested in vitro, demonstrating the power of computational approaches in drug discovery [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


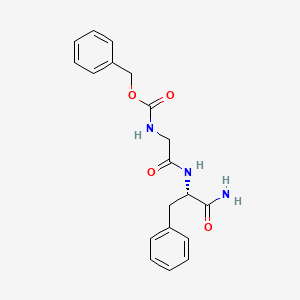
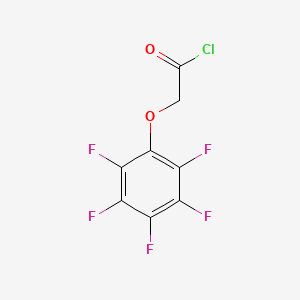

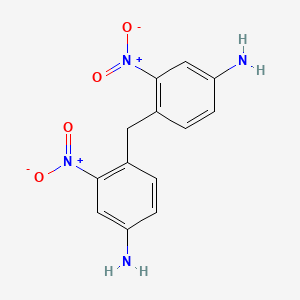
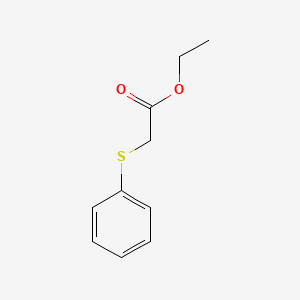
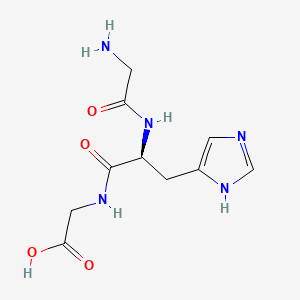

![4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B1329700.png)
